molecular formula C21H20ClN3O3 B10870062 4-(4-chlorophenyl)-3,6-dihydroxy-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

4-(4-chlorophenyl)-3,6-dihydroxy-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

Cat. No.: B10870062
M. Wt: 397.9 g/mol
InChI Key: YFMAICZYSYQHBQ-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indazole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-hydroxy-6-methyl-3-oxo-N-phenyl-2,4,5,7-tetrahydro-1H-indazole-5-carboxamide

InChI

InChI=1S/C21H20ClN3O3/c1-21(28)11-15-17(19(26)25-24-15)16(12-7-9-13(22)10-8-12)18(21)20(27)23-14-5-3-2-4-6-14/h2-10,16,18,28H,11H2,1H3,(H,23,27)(H2,24,25,26)

InChI Key

YFMAICZYSYQHBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C1C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NN2)O

Origin of Product

United States

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